N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a pyrazolo[4,3-c]pyridine core fused with a tetrahydro ring system. The carboxamide group at position 3 is substituted with a phenyl moiety, and the compound is stabilized as a hydrochloride salt. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its hydrogen-bonding capabilities and planar aromaticity .
Properties
IUPAC Name |
N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c18-13(15-9-4-2-1-3-5-9)12-10-8-14-7-6-11(10)16-17-12;/h1-5,14H,6-8H2,(H,15,18)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXCMVQJBTXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-70-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Formation of Diester Intermediate
- Reaction: A suitable substituted piperidine derivative (compound 1) is reacted with diethyl oxalate in the presence of lithium hexamethyldisilazide (LiHMDS) as a strong base.
- Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Initially at -78 °C for 1 hour, then warmed to 25 °C for 12 hours.
- Outcome: Formation of 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate (compound 2).
Step 2: Pyrazole Ring Closure
- Reaction: Compound 2 is reacted with hydrazine hydrate to close the pyrazole ring.
- Conditions:
- Solvent: Acetic acid
- Temperature: 80 °C for 1 hour.
- Outcome: Formation of the pyrazolo[4,3-c]pyridine core (compound 3).
Step 3: Aromatic Nucleophilic Substitution
- Reaction: Compound 3 undergoes nucleophilic aromatic substitution with o-fluorobenzonitrile.
- Conditions:
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 100 °C for 12 hours.
- Outcome: Formation of compound 4, bearing the 2-cyanophenyl substituent.
Step 4: Functional Group Transformations
- Hydrolysis and Protection: Compound 4 is subjected to hydrolysis, palladium-catalyzed hydrogenation, and protection steps (e.g., fluorenylmethoxycarbonyl (Fmoc) protection).
- Amide Formation: The nitrile group is converted to the carboxamide functionality.
- Salt Formation: The final compound is converted to its hydrochloride salt for stability and handling.
Reaction Conditions Summary Table
| Step | Reaction Description | Reagents/Conditions | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Piperidine derivative + diethyl oxalate | LiHMDS base | THF | -78 to 25 | 1 + 12 hrs | High | Controlled low temp for selectivity |
| 2 | Pyrazole ring closure | Hydrazine hydrate | Acetic acid | 80 | 1 hr | High | Efficient ring closure |
| 3 | Nucleophilic aromatic substitution | o-Fluorobenzonitrile | DMSO | 100 | 12 hrs | High | Key step for phenyl substitution |
| 4 | Hydrolysis, hydrogenation, protection | Pd/C catalyst, LiOH, Fmoc-OSu, NaHCO3 | Various (aqueous/organic) | RT to 50 | Variable | Moderate | Multiple steps for functionalization |
Research Findings and Advantages
- Raw Materials: The synthesis uses readily available starting materials such as substituted piperidines, diethyl oxalate, hydrazine hydrate, and fluorobenzonitrile derivatives.
- Atom Economy: The process avoids the use of halogenated aromatic precursors like iodoaromatics, improving atom economy and reducing waste.
- Reaction Control: The stepwise temperature control and solvent choice allow for high selectivity and yield.
- Industrial Viability: The method is scalable, uses cost-effective reagents, and has straightforward purification steps, making it suitable for industrial production.
- Yield and Purity: Reported yields are high, with good purity of the final hydrochloride salt, suitable for pharmaceutical applications.
Comparative Analysis with Other Methods
| Feature | Traditional Methods (e.g., Ullmann reaction) | Current Method (Patent CN113264931B) |
|---|---|---|
| Starting Materials | Phenylhydrazines, iodoaromatics | Piperidine derivatives, fluorobenzonitriles |
| Reaction Conditions | High temperature, copper catalysis | Moderate temperature, palladium catalysis |
| Atom Economy | Low (due to halogen use) | High (no halogenated aromatics used) |
| Complexity | Multi-step, difficult to control | Streamlined, easier to control |
| Industrial Suitability | Limited | High |
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Aromatic vs. Aliphatic Substituents :
- N-Phenyl and N-(p-Tolyl) derivatives exhibit higher molecular weights (~290–310 g/mol) and increased lipophilicity, favoring interactions with hydrophobic protein pockets .
- N-Ethyl and N-Isopropyl analogs (e.g., 244.72 g/mol) show improved aqueous solubility, making them suitable for oral formulations .
Functional Group Modifications :
Biological Activity
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Chemical Formula : C12H13N3Cl
- Molecular Weight : 235.71 g/mol
- CAS Number : 1075729-10-0
- IUPAC Name : 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine hydrochloride
Synthesis
The synthesis of N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions starting from piperidin derivatives. A notable method includes the use of piperidin-4-one as a precursor in a five-step synthesis process that yields various derivatives with distinct biological activities .
Antimycobacterial Activity
One of the most significant findings regarding this compound is its activity against Mycobacterium tuberculosis (MTB). A study evaluated several derivatives of tetrahydro-pyrazolo compounds for their ability to inhibit the enzyme pantothenate synthetase (PS), which is crucial for the survival of MTB. Among the synthesized derivatives, one compound exhibited an IC₅₀ value of 21.8 ± 0.8 μM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 μM , indicating potent antimycobacterial activity .
Cytotoxicity Studies
Cytotoxicity assays performed on RAW 264.7 cell lines demonstrated that the most active derivative was non-cytotoxic at concentrations up to 50 μM , suggesting a favorable safety profile for further development . This is crucial as it indicates that therapeutic doses might be achievable without significant toxicity.
Other Pharmacological Activities
Research has also indicated that related pyrazolo compounds exhibit various pharmacological activities:
- Anti-inflammatory Effects : Pyrazolo compounds have shown promise as inhibitors of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models .
- Anticancer Potential : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines like HeLa and HepG2 while sparing normal fibroblasts .
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for preparing N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?
A typical synthesis involves coupling 5-nitrofuran derivatives with pyrazolopiperidine intermediates using carbodiimide reagents (e.g., CDI) in solvents like DMF. For example, a three-step protocol includes:
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., chemical shifts for the tetrahydro-pyrazolo-pyridine core at δ 2.5–4.5 ppm).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H] peaks).
- Melting Point Analysis : Determined via capillary methods (reported ranges: 84–143°C for related analogs).
- X-ray Crystallography : For absolute structural confirmation (if single crystals are obtained) .
Q. How should this compound be stored to ensure stability?
For short-term use (1–2 weeks), store at -4°C in airtight containers. For long-term storage (1–2 years), maintain at -20°C under inert conditions to prevent hydrolysis or oxidation. Always use desiccants to avoid moisture absorption .
Advanced Research Questions
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Data Collection : Use a Rigaku MM007-HF CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 173 K. Collect reflections in ω-scan mode with θ ranging from 1.6–27.5°.
- Structure Solution : Apply the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement).
- Validation : Check for displacement ellipsoids (30% probability level) and refine anisotropic thermal parameters. Typical crystal parameters include a monoclinic P21/c space group with cell constants Å, Å, Å, and β = 115.76° .
Q. What strategies can optimize the biological activity of pyrazolo-pyridine derivatives against Mycobacterium tuberculosis (MTB)?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance MTB pantothenate synthetase (PS) inhibition.
- In Vitro Assays : Measure IC values using MTB PS enzymatic assays and minimum inhibitory concentrations (MIC) against MTB H37Rv strains.
- Cytotoxicity Screening : Test derivatives on RAW 264.7 macrophage cells at 50 µM to exclude nonspecific toxicity. For example, analogs with benzoyl-carboxamide substituents showed IC = 21.8 µM and MIC = 26.7 µM with no cytotoxicity .
Q. How do substituents on the pyrazolo-pyridine core influence synthetic yields and purity?
- Steric Effects : Bulky groups (e.g., tert-butoxycarbonyl) reduce yields due to hindered reactivity (e.g., 36% yield for methoxypropyl derivatives vs. 45% for smaller substituents).
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve coupling efficiency compared to THF.
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
